2-Phenoxy-2-phenylacetic acid
Overview
Description
2-Phenoxy-2-phenylacetic acid is an organic compound characterized by the presence of both phenoxy and phenyl groups attached to an acetic acid moiety
Mechanism of Action
Target of Action
2-Phenoxy-2-phenylacetic acid is a phenolic compound, and phenolic compounds are known to exhibit antioxidant activity . The primary targets of this compound are likely to be reactive oxygen species (ROS) in the body, which it neutralizes, thereby preventing oxidative stress .
Mode of Action
It is known that phenolic compounds like this compound can donate a hydrogen atom to ros, neutralizing them and preventing them from causing cellular damage . This is similar to the action of other phenolic antioxidants.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antioxidant activity. By neutralizing ROS, it can prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This can have downstream effects on a variety of biochemical pathways, potentially influencing processes such as cell signaling, gene expression, and apoptosis .
Pharmacokinetics
It is known that phenolic compounds can be absorbed into the body through both the skin and the lungs . Once in the body, they are rapidly metabolized, primarily into phenoxyacetic acid . After multiple doses, the levels of this compound and its metabolites decrease, likely due to the induction of metabolizing enzymes .
Result of Action
The primary result of the action of this compound is likely to be a reduction in oxidative stress. By neutralizing ROS, it can prevent oxidative damage to cellular components, potentially protecting against conditions associated with oxidative stress, such as aging, cancer, cardiovascular disease, and neurodegenerative disorders .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the presence of other antioxidants can enhance its activity, while factors that increase ROS production, such as exposure to radiation or certain toxins, can increase the demand for its antioxidant action . The pH of the environment can also influence its activity, as the ability of phenolic compounds to donate hydrogen atoms is pH-dependent .
Biochemical Analysis
Biochemical Properties
2-Phenoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bacterial phenylacetic acid catabolic pathway, which includes 12 enzymes and a transcriptional regulator . These interactions are crucial for biofilm formation and antimicrobial activity. The compound’s interactions with these enzymes facilitate the degradation of aromatic components, making it a valuable tool in metabolic engineering and antimicrobial drug development.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound is a central intermediate metabolite involved in the degradation of aromatic components . This degradation process is essential for the bacteria’s ability to utilize various aromatic compounds efficiently. Additionally, the compound’s role in biofilm formation and antimicrobial activity highlights its impact on cellular processes related to pathogenicity and antibiotic resistance.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. It undergoes ketonic decarboxylation to form ketones and can be condensed with other carboxylic acids to form phenylacetone . These reactions are facilitated by specific enzymes that catalyze the transformation of the compound. The compound’s ability to interact with these enzymes and undergo these transformations is crucial for its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under normal storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can induce mitochondrial dysfunction, oxidative stress, and inflammation in various tissues . These adverse effects highlight the importance of determining the appropriate dosage for experimental studies. Lower doses may be effective for studying the compound’s biochemical properties without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the bacterial degradation of aromatic components. The bacterial phenylacetic acid catabolic pathway includes enzymes that facilitate the compound’s transformation into central intermediate metabolites These pathways are essential for the efficient utilization of aromatic compounds by bacteria
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-2-phenylacetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the deprotonation of phenol, followed by nucleophilic substitution to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-2-phenylacetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Phenoxy-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Phenylacetic Acid: Shares the phenylacetic acid moiety but lacks the phenoxy group.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the phenyl group.
Uniqueness: 2-Phenoxy-2-phenylacetic acid is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenoxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUKMOCUMIPDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953256 | |
Record name | Phenoxy(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3117-38-2 | |
Record name | α-Phenoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, phenoxyphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxy(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxy-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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